Sodium tert-pentoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

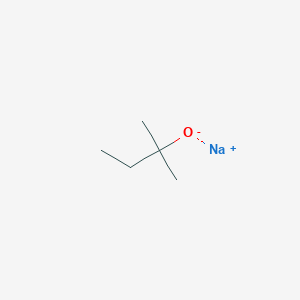

Sodium tert-pentoxide, also known as this compound, is an organic compound with the molecular formula C5H11NaO. It is a sodium alkoxide derived from 2-methyl-2-butanol. This compound is known for its high reactivity and is commonly used in organic synthesis as a strong base and nucleophile .

Wirkmechanismus

Target of Action

Sodium tert-pentoxide primarily targets alcohols and secondary amines . It acts as a base in the deoxycyanamidation of alcohols and in the N-cyanation of secondary amines .

Mode of Action

As a base, this compound interacts with its targets by accepting protons. This interaction results in the deoxycyanamidation of alcohols and the N-cyanation of secondary amines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of alcohols and secondary amines. The compound can also be used in the preparation of complex reducing agents to reduce 1-halonaphthalenes and substituted halobenzenes to corresponding naphthalenes and benzenes .

Result of Action

The result of this compound’s action is the transformation of alcohols into deoxycyanamidation products and secondary amines into N-cyanation products . Additionally, it can reduce 1-halonaphthalenes and substituted halobenzenes to corresponding naphthalenes and benzenes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts violently with water . Therefore, it should be kept away from heat and sources of ignition . Its efficacy and stability may be affected by these and other environmental conditions.

Biochemische Analyse

Biochemical Properties

Sodium tert-pentoxide is known to be a commonly used base in the deoxycyanamidation of alcohols and in the N-cyanation of secondary amines

Molecular Mechanism

The molecular mechanism of this compound involves its role as a base in biochemical reactions. It can be used in the preparation of complex reducing agents to reduce 1-halonaphthalenes and substituted halobenzenes to corresponding naphthalenes and benzenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tert-pentoxide can be synthesized by reacting 2-methyl-2-butanol with sodium metal. The reaction typically takes place in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The general reaction is as follows:

2-methyl-2-butanol+sodium→sodium 2-methylbutan-2-olate+hydrogen gas

The reaction is exothermic and must be carefully controlled to avoid hazards .

Industrial Production Methods: In industrial settings, the production of sodium 2-methylbutan-2-olate involves similar methods but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and product purity. The compound is usually produced in a dry, oxygen-free environment to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium tert-pentoxide undergoes various types of chemical reactions, including:

Deprotonation: It acts as a strong base, capable of deprotonating weak acids.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions:

Deprotonation: Commonly used with weak acids under anhydrous conditions.

Nucleophilic Substitution: Often used with alkyl halides in polar aprotic solvents.

Elimination Reactions: Typically conducted under heated conditions to favor the formation of alkenes.

Major Products:

Deprotonation: Produces the conjugate base of the acid.

Nucleophilic Substitution: Forms new carbon-oxygen bonds.

Elimination Reactions: Results in the formation of alkenes.

Wissenschaftliche Forschungsanwendungen

Sodium tert-pentoxide has a wide range of applications in scientific research:

Chemistry: Used as a strong base and nucleophile in organic synthesis, facilitating various transformations.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Investigated for its potential in drug synthesis and development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Vergleich Mit ähnlichen Verbindungen

- Sodium ethoxide (C2H5ONa)

- Sodium methoxide (CH3ONa)

- Sodium tert-butoxide (C4H9ONa)

Comparison: Sodium tert-pentoxide is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear alkoxides like sodium ethoxide and sodium methoxide. This steric hindrance can influence the compound’s behavior in nucleophilic substitution and elimination reactions, making it a valuable reagent in specific synthetic applications .

Eigenschaften

CAS-Nummer |

14593-46-5 |

|---|---|

Molekularformel |

C5H12NaO |

Molekulargewicht |

111.14 g/mol |

IUPAC-Name |

sodium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

InChI-Schlüssel |

GNFRAWUJXCRPHZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[O-].[Na+] |

Isomerische SMILES |

CCC(C)(C)[O-].[Na+] |

Kanonische SMILES |

CCC(C)(C)O.[Na] |

Key on ui other cas no. |

14593-46-5 |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium tert-Amylate primarily used for in organic synthesis?

A1: Sodium tert-amylate, also known as sodium tert-pentoxide, is widely employed as a strong, non-nucleophilic base in organic synthesis. [, , , , , , , , , , ] Its primary function is to deprotonate weakly acidic functional groups, often serving as a crucial step in various reactions.

Q2: How does the structure of Sodium tert-Amylate contribute to its basicity?

A2: Sodium tert-amylate derives its strong basicity from the tert-pentoxide anion (t-C5H11O−). The tert-butyl group's steric bulk hinders its nucleophilic attack, making it a highly selective base for deprotonation reactions.

Q3: Can you provide the molecular formula and weight of Sodium tert-Amylate?

A3: The molecular formula of Sodium tert-Amylate is C5H11NaO, and its molecular weight is 110.15 g/mol. []

Q4: What specific types of reactions is Sodium tert-Amylate commonly used for?

A4: Sodium tert-Amylate finds application in a range of reactions, including:

- Horner–Wadsworth–Emmons reactions: These reactions utilize Sodium tert-Amylate to generate a phosphonate stabilized carbanion, which then reacts with aldehydes or ketones to form alkenes. []

- Synthesis of Ketene Dithioacetals: Sodium tert-Amylate facilitates the condensation of active methylene compounds with carbon disulfide, followed by alkylation to yield ketene dithioacetals. []

- Base-induced rearrangements and fragmentations: Research highlights its use in promoting rearrangements and fragmentations of perhydronaphthalene-1,4-diol monosulfonate esters. These reactions involve the deprotonation of hydroxyl groups by sodium tert-amylate, leading to a cascade of transformations. [, , , , , ]

Q5: Can you elaborate on the role of Sodium tert-Amylate in promoting rearrangements of perhydronaphthalene-1,4-diol monosulfonate esters?

A5: Sodium tert-amylate plays a critical role in initiating the heterolysis of sulfonate ester bonds in these systems. [, , , ] It deprotonates the hydroxyl group, generating an alkoxide anion. This anion, through a network of sigma bonds (through-bond interactions or TBI), facilitates the departure of the sulfonate group, leading to carbocation formation and subsequent rearrangements or fragmentations.

Q6: Have there been computational studies to understand the mechanisms of Sodium tert-Amylate mediated reactions?

A6: Yes, semi-empirical calculations, specifically using the MNDO method, have been employed to understand the detailed stereoelectronic features of homofragmentation and rearrangement reactions involving Sodium tert-Amylate. [] These simulations provide valuable insights into the reaction pathways and intermediates involved.

Q7: How does the structure of the perhydronaphthalene-1,4-diol monosulfonate ester influence the reaction outcome?

A7: The geometry of the molecule, particularly the relative positions of the hydroxyl and sulfonate groups, significantly impacts the reaction pathway. [, , , , ] Different arrangements of these groups, characterized by terms like "U-shaped", "sickle", or "W-shaped", lead to varying degrees of through-bond interactions, ultimately dictating whether rearrangement or fragmentation will occur.

Q8: Has Sodium tert-Amylate been used in the total synthesis of natural products?

A8: Yes, its ability to induce specific rearrangements and fragmentations has proven valuable in the total synthesis of natural products. Notable examples include:

- Dictamnol: A trinor-guaiane sesquiterpene synthesized using an intramolecular base-induced rearrangement facilitated by Sodium tert-Amylate. []

- α-Santalane sesquiterpenes: Sodium tert-Amylate mediated homofragmentation serves as a key step in the enantiospecific synthesis of these compounds. []

- Germacrane sesquiterpenes: Sodium tert-Amylate is crucial in synthesizing various (E,E)-germacrane sesquiterpene alcohols via enolate-assisted 1,4-fragmentation reactions. []

Q9: Does the solvent choice influence Sodium tert-Amylate mediated reactions?

A9: Yes, solvent polarity plays a crucial role. Reactions involving Sodium tert-Amylate are typically conducted in apolar solvents like benzene or toluene. [, , , , ] These solvents facilitate the heterolysis of the sulfonate ester bond through TBI by minimizing solvation of the alkoxide anion.

Q10: What are the typical reaction conditions for using Sodium tert-Amylate?

A10: Sodium tert-Amylate is often used in stoichiometric amounts or slight excess in refluxing apolar solvents like benzene or toluene. [, , , , ] The reaction progress can be monitored using techniques like thin layer chromatography or HPLC.

Q11: What are the safety concerns associated with Sodium tert-Amylate?

A11: Sodium tert-Amylate is a strong base and reacts violently with water, generating heat and flammable tert-amyl alcohol. It should be handled with caution under inert conditions, avoiding contact with moisture, acids, and oxidizing agents. Proper personal protective equipment should be used during handling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)

![(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B76275.png)